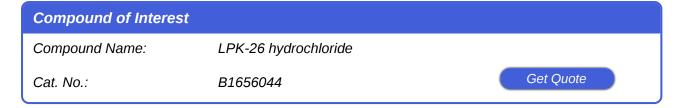


LPK-26 Hydrochloride: A Selective Kappa-Opioid Receptor Agonist

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LPK-26 hydrochloride is a potent and highly selective agonist of the kappa-opioid receptor (KOR).[1][2][3][4] This technical guide delineates the primary pharmacological target of LPK-26, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathway and experimental workflow. LPK-26, chemically identified as (2-(3,4-dichloro)-phenyl)-N-methyl-N-[(1S)-1-(2-isopropyl)-2-(1-(3-pyrrolinyl))ethyl] acetamide hydrochloride, has demonstrated significant antinociceptive effects with a reduced potential for physical dependence, making it a compound of interest in the development of novel analgesics.[1][5][6]

Primary Pharmacological Target

The primary molecular target of **LPK-26 hydrochloride** is the kappa-opioid receptor (KOR).[1] [3][4] This has been determined through extensive in vitro and in vivo studies. LPK-26 exhibits high binding affinity and functional activity at the KOR, while displaying significantly lower affinity for the mu-opioid receptor (MOR) and delta-opioid receptor (DOR).[1][6] This selectivity for the KOR is a key characteristic of LPK-26, distinguishing it from non-selective opioids and contributing to its unique pharmacological profile.[1]

Quantitative Pharmacological Data



The following tables summarize the key quantitative parameters that define the interaction of LPK-26 with opioid receptors.

Table 1: Receptor Binding Affinity of LPK-26

Receptor	Ki (nM)
Kappa-Opioid Receptor (KOR)	0.64[1][6]
Mu-Opioid Receptor (MOR)	1170[1][6]
Delta-Opioid Receptor (DOR)	>10,000[1][6]

Ki: Inhibitory constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity of LPK-26

Assay	Parameter	Value (nM)
[35S]GTPyS Binding	EC50	0.0094[1][6]

EC50: Half maximal effective concentration, a measure of the concentration of a drug that induces a response halfway between the baseline and maximum.

Table 3: In Vivo Antinociceptive Potency of LPK-26

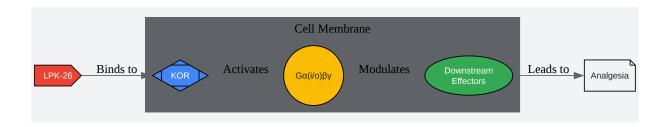
Test	ED50 (mg/kg)
Hot Plate Test	0.049[1][6]
Acetic Acid Writhing Test	0.0084[1][6]

ED50: Median effective dose, the dose that produces a therapeutic effect in 50% of the population.

Signaling Pathway



LPK-26, as a KOR agonist, activates a G-protein coupled receptor (GPCR) signaling cascade. Upon binding to the KOR, it promotes the exchange of GDP for GTP on the α -subunit of the associated heterotrimeric G-protein (G α i/o). This leads to the dissociation of the G α and G β y subunits, which then modulate downstream effector proteins, ultimately resulting in the observed analgesic effects.



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Caption: LPK-26 activates the KOR, initiating a G-protein signaling cascade that leads to analgesia.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of LPK-26.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of LPK-26 for kappa, mu, and delta opioid receptors.

Methodology:

- Membrane Preparation: Cell membranes expressing the specific opioid receptor subtypes (e.g., from CHO-K1 cells) are prepared by homogenization and centrifugation.
- Incubation: A fixed concentration of a specific radioligand (e.g., [3H]U-69,593 for KOR, [3H]DAMGO for MOR, [3H]DPDPE for DOR) is incubated with the cell membranes in the presence of varying concentrations of LPK-26.



- Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
- Data Analysis: The IC50 values (concentration of LPK-26 that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

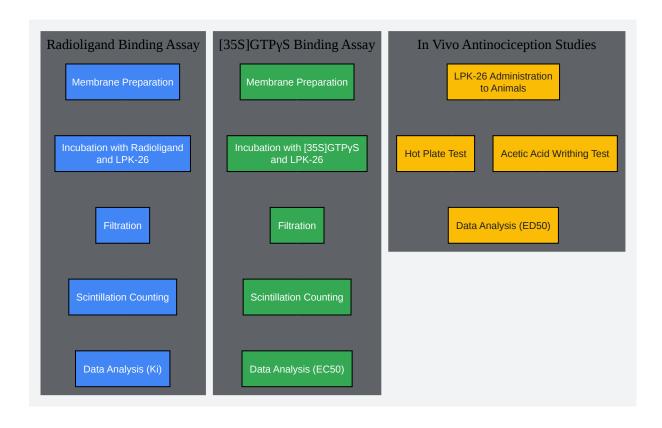
[35S]GTPyS Binding Assay

Objective: To determine the functional agonist activity (EC50 and Emax) of LPK-26 at the KOR.

Methodology:

- Membrane Preparation: As described in the radioligand binding assay.
- Incubation: Cell membranes are incubated with varying concentrations of LPK-26 in the presence of a fixed concentration of [35S]GTPyS and GDP.
- Separation: The bound and free [35S]GTPyS are separated by filtration.
- Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured by liquid scintillation counting.
- Data Analysis: The EC50 and Emax values are determined by fitting the concentrationresponse data to a sigmoidal dose-response curve.





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